Enzymatic Isoform Selectivity: LdtM2 vs. LdtM3 Inhibition by IAA Scaffold
In a fragment-screening campaign against Mycobacterium tuberculosis L,D-transpeptidases, (1H-indol-3-yl)acetic acid (IAA) exhibited isoform-selective inhibition with a clear differential between LdtM2 and LdtM3 isoforms [1]. This establishes baseline scaffold activity upon which the 1-hydroxy substitution of 2-(1-hydroxy-1H-indol-3-yl)acetic acid may further modulate selectivity—a critical parameter for target-specific inhibitor development.
| Evidence Dimension | Enzyme inhibition (% at fixed concentration) |
|---|---|
| Target Compound Data | (1H-indol-3-yl)acetic acid: 24% inhibition of LdtM2 at 5 mM; 44% inhibition of LdtM3 at 5 mM |
| Comparator Or Baseline | (2-hydroxyphenyl)acetic acid: 11% inhibition of LdtM2 at 5 mM; 11% inhibition of LdtM3 at 5 mM; 3-methylbenzene-1,2-diol: 83% inhibition of LdtM2 at 5 mM; 9% inhibition of LdtM3 at 5 mM |
| Quantified Difference | IAA shows 1.8-fold higher inhibition of LdtM3 vs. LdtM2, while 2-hydroxyphenylacetic acid shows isoform-equivalent inhibition |
| Conditions | Fragment screening at 5 mM fixed concentration against recombinant LdtM2 and LdtM3 isoforms from Mycobacterium tuberculosis [1] |
Why This Matters
This demonstrates that the indole-3-acetic acid scaffold itself possesses measurable, isoform-selective enzyme inhibition that can be further tuned by substituents like the 1-hydroxyl group, providing a rational basis for scaffold selection over simple aromatic acetic acids.
- [1] Libreros-Zuniga GA, et al. Integration of biophysical and biological approaches to validate fragment-like compounds targeting L,D-transpeptidases from Mycobacterium tuberculosis. Bioorg Chem. 2024;142:106960. View Source
